2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
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Overview
Description
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thienyl group, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the thienyl and cyclohexyl groups. The final step involves the formation of the sulfanyl and acetylamide functionalities under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The acetylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and substituted acetylamide compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thienyl and cyclohexyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-FURYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
- **2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and interactions.
Properties
IUPAC Name |
2-[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2S2/c23-14-8-9-18(17(24)11-14)25-20(28)13-31-22-26-19(12-16-7-4-10-30-16)21(29)27(22)15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13H2,(H,25,28)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYVQQWNJEZSN-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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